molecular formula C10H13NO2 B3043549 3-Methyl-3,4,7,8-tetrahydroquinoline-2,6(1H,5H)-dione CAS No. 886361-06-4

3-Methyl-3,4,7,8-tetrahydroquinoline-2,6(1H,5H)-dione

Cat. No. B3043549
CAS RN: 886361-06-4
M. Wt: 179.22 g/mol
InChI Key: GFLXDHHKWBVIOH-UHFFFAOYSA-N
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Description

3-Methyl-3,4,7,8-tetrahydroquinoline-2,6(1H,5H)-dione, also known as MTIQ, is a heterocyclic organic compound that has been widely studied for its potential applications in various fields. MTIQ has been synthesized using different methods, and its mechanism of action and physiological effects have been investigated.

Scientific Research Applications

Synthesis and Chemical Reactions

The compound 3-Methyl-3,4,7,8-tetrahydroquinoline-2,6(1H,5H)-dione is involved in various chemical synthesis and reaction studies, contributing to the development of novel compounds with potential biological activities. Research shows it participates in reactions yielding diverse structural moieties under different conditions. For instance, 3-Chloroquinoline-2,4-diones react with cyanide ions to form cyanoquinoline diones, and in methanol, they undergo addition mechanisms forming 4-hydroxy-3-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitriles. These reactions underline the compound's versatility in organic synthesis, including the formation of minor products and providing a foundation for further chemical explorations (Klásek et al., 2021).

Catalytic Applications and Material Science

In material science, the compound serves as a precursor for developing multifunctional materials. For example, a chemosensor based on naphthalimide and julolidine moieties, designed for the selective recognition of Group IIIA metal ions (Al3+, Ga3+, and In3+), showcases its application in creating sensitive detection systems for metal ions. This chemosensor exhibits 'off-on' fluorescence responses, highlighting its potential in environmental monitoring and analytical chemistry (Jang et al., 2018).

Pharmacological Research

Although the focus is not directly on pharmacological aspects, the compound's derivatives show promise in biomedical research. For example, N-substituted 4-aryl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-diones were synthesized via a rapid one-pot four-component reaction under microwave irradiation, demonstrating the compound's relevance in creating biologically active molecules for screening in drug discovery (Tu et al., 2006).

Advanced Organic Synthesis Techniques

Research also delves into advanced synthesis techniques using 3-Methyl-3,4,7,8-tetrahydroquinoline-2,6(1H,5H)-dione derivatives. For instance, ethyl 3-(2,4-dioxocyclohexyl)propanoate was explored as a novel precursor for synthesizing N-substituted tetrahydroquinoline diones. This study showcases a methodological innovation in organic synthesis, providing insights into selective amidation and deprotective-cyclization approaches, further contributing to the synthesis of hydroxyquinolin-ones under mild conditions (Thakur et al., 2015).

properties

IUPAC Name

3-methyl-1,3,4,5,7,8-hexahydroquinoline-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-7-5-8(12)2-3-9(7)11-10(6)13/h6H,2-5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLXDHHKWBVIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CCC(=O)C2)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234181
Record name 1,3,4,5,7,8-Hexahydro-3-methyl-2,6-quinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3,4,7,8-tetrahydroquinoline-2,6(1H,5H)-dione

CAS RN

886361-06-4
Record name 1,3,4,5,7,8-Hexahydro-3-methyl-2,6-quinolinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4,5,7,8-Hexahydro-3-methyl-2,6-quinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-3,4,7,8-tetrahydroquinoline-2,6(1H,5H)-dione
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Reactant of Route 5
3-Methyl-3,4,7,8-tetrahydroquinoline-2,6(1H,5H)-dione
Reactant of Route 6
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